molecular formula C7H7FN2O B1360107 (2-Fluorophenyl)urea CAS No. 656-31-5

(2-Fluorophenyl)urea

Cat. No.: B1360107
CAS No.: 656-31-5
M. Wt: 154.14 g/mol
InChI Key: PAWVOCWEWJXILY-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)urea is a valuable chemical scaffold in modern drug discovery and medicinal chemistry research. The urea functional group is prized for its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for modulating potency and selectivity in drug candidates . This compound serves as a key synthetic intermediate for generating diverse (thio)urea derivatives with potential biological activity. Recent studies highlight that urea derivatives incorporating the 2-fluorophenyl group are being explored as potent inhibitors of Escherichia coli β-glucuronidase (EcGUS), an enzyme implicated in certain gastrointestinal adverse events . Furthermore, related fluorophenyl-urea compounds have demonstrated significant biological activity in research, such as inhibiting quorum sensing and virulence factor production in Pseudomonas aeruginosa , a common antibiotic-resistant pathogen . The 2-fluorophenyl moiety is a common feature in screening compounds and optimized inhibitors, underscoring its relevance in the design of novel therapeutic agents . As a building block, it enables researchers to explore structure-activity relationships and develop compounds for various pharmacological applications. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2-fluorophenyl)urea
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InChI

InChI=1S/C7H7FN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWVOCWEWJXILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00215854
Record name (2-Fluorophenyl)urea
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Molecular Weight

154.14 g/mol
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CAS No.

656-31-5
Record name N-(2-Fluorophenyl)urea
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Record name (2-Fluorophenyl)urea
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Preparation Methods

Direct Reaction of 2-Fluoroaniline with Isocyanates

One of the most straightforward and commonly employed methods for preparing this compound involves the reaction of 2-fluoroaniline with an appropriate isocyanate, typically phenyl isocyanate or 2-fluorophenyl isocyanate. This method proceeds via nucleophilic attack of the amine on the isocyanate carbon, forming the urea linkage.

  • Reaction Conditions: Typically conducted in an inert solvent such as toluene or diethyl ether at room temperature or slightly elevated temperatures.
  • Yields: Reported yields range from moderate to high (25% to 80%), depending on the purity of reagents and reaction conditions.
  • Example: The reaction of 1-[adamantyl(phenyl)methyl]amine hydrochloride with 2-fluorophenyl isocyanate in diethyl ether with triethylamine as a base afforded this compound derivatives in yields up to 80%.

Synthesis via Phenylacetic Acid Derivatives and Subsequent Conversion

Another method involves the synthesis of urea derivatives through intermediates such as phenylacetic acid ethyl esters. The ester is reacted with amines or other nucleophiles, followed by further transformation to the urea compound.

  • Procedure: Phenylacetic acid ethyl ester reacts with substituted amines at moderate temperatures (55–60 °C) for several hours. The excess ester is distilled off, and the product is recrystallized.
  • Yields: Approximately 70–85% for intermediate esters, with subsequent conversion steps yielding the urea compound.
  • This method is useful for introducing bulky or sterically demanding groups adjacent to the urea moiety.

Carbonyl Diimidazole (CDI) Mediated Cyclization

In more specialized synthesis, carbonyl diimidazole (CDI) is used as a carbonylating agent to convert diamines into cyclic urea compounds. While this method is more commonly applied for cyclic ureas, it can be adapted for linear ureas such as this compound by using appropriate diamine precursors.

  • Mechanism: CDI activates the amine groups, facilitating intramolecular cyclization or coupling to form urea linkages.
  • Reaction Conditions: Typically performed in anhydrous tetrahydrofuran (THF) under inert atmosphere (nitrogen or argon).
  • Advantages: Provides selective formation of urea compounds with minimal side reactions.

Reduction of Urea Precursors

Some methods involve the reduction of urea precursors or related intermediates using reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

  • Purpose: To convert acylated amines or carbamoyl intermediates into the target urea.
  • Conditions: Reduction reactions are conducted between room temperature and reflux temperature, often in inert solvents.
  • Reagents: LiAlH4, BH3 complexes, NaBH4-TiCl4, or catalytic hydrogenation with Raney nickel or cobalt.
  • This approach is less common for direct synthesis of this compound but useful in complex synthetic sequences.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Yield Range Advantages Limitations
Direct reaction with isocyanates 2-Fluoroaniline + 2-fluorophenyl isocyanate, toluene/ether, RT 25–80% Simple, direct, high yield Requires isocyanate availability
Phenylacetic acid ester route Phenylacetic acid ethyl ester + amine, 55–60 °C 70–85% (intermediate) Allows bulky substituents Multi-step, requires purification
CDI-mediated cyclization Diamine + CDI, THF, inert atmosphere Moderate Selective, mild conditions More suited for cyclic ureas
Reduction of urea precursors LiAlH4, NaBH4, catalytic hydrogenation Variable Useful for complex intermediates Harsh reagents, less direct

Research Findings and Notes

  • The direct reaction of amines with isocyanates remains the most practical and widely used method for synthesizing this compound derivatives due to its simplicity and efficiency.
  • The presence of the fluorine substituent at the ortho position influences the reactivity and steric environment, which can affect yields and purification steps.
  • Spectroscopic analyses (1H NMR, 13C NMR, IR) confirm the formation of the urea moiety, with characteristic signals such as the NH stretch and carbonyl group absorption bands.
  • The choice of solvent and base (e.g., triethylamine) is critical to neutralize generated acids and drive the reaction to completion.
  • Advanced synthetic routes involving CDI or reduction steps are more applicable for complex analogs or cyclic urea derivatives rather than simple this compound.
  • The purity of this compound can be enhanced by washing with aqueous acid and silica gel chromatography, as demonstrated in cyclic urea preparations.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylurea derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of (2-Fluorophenyl)urea derivatives in targeting cancer-related pathways. For instance, compounds derived from this compound have shown significant inhibition of cell viability in cancer cell lines. One study reported that this compound exhibited around 50% inhibition on PD-L1 and VEGFR-2 targets in MCF-7 breast cancer cells, indicating its potential as a therapeutic agent in cancer treatment .

Antidiabetic Properties
Another area of interest is the synthesis of this compound analogs that exhibit anti-diabetic capabilities. Research has demonstrated that specific derivatives can interact effectively with catalytic residues in enzymes associated with glucose metabolism, suggesting a potential role in diabetes management .

Organic Synthesis

Synthesis of Urea Derivatives
this compound serves as a key intermediate in the synthesis of various unsymmetrical urea derivatives. A novel method utilizing hypervalent iodine reagents has been developed to couple amides and amines under mild conditions, yielding high amounts of urea derivatives without the need for toxic metal catalysts . This approach not only enhances efficiency but also broadens the scope for synthesizing complex organic molecules.

Catalysis

Metal-Organic Frameworks
Recent advancements have introduced this compound as part of metal-organic frameworks (MOFs), which act as effective catalysts in organic reactions. For example, a newly synthesized pillar-layered MOF containing urea linkers demonstrated excellent recyclability and stability while facilitating various organic transformations, including the Knoevenagel reaction . This highlights the versatility of this compound in catalysis.

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaFindingsReferences
Medicinal ChemistryInhibition of PD-L1 and VEGFR-2 in cancer cells by derivatives
Antidiabetic PropertiesInteraction with catalytic residues linked to glucose metabolism
Organic SynthesisHigh-yield synthesis of unsymmetrical ureas without toxic catalysts
CatalysisEffective catalyst in MOFs with high recyclability

Case Studies

Case Study 1: Anticancer Activity
In vitro studies on this compound derivatives revealed their ability to inhibit key proteins involved in tumor growth. The binding interactions were analyzed using molecular docking studies, showing favorable conformations that enhance their inhibitory potential against cancer cell proliferation .

Case Study 2: Organic Synthesis Methodology
A recent study demonstrated an innovative synthesis pathway for unsymmetrical ureas using this compound as a starting material. This method utilized hypervalent iodine reagents to facilitate reactions under mild conditions, showcasing an efficient route for drug development applications .

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)urea depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The fluorine atom enhances the compound’s ability to interact with biological targets due to its high electronegativity and small size, which can improve binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural and Physicochemical Properties

The table below compares (2-Fluorophenyl)urea with three related compounds from the evidence:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
This compound (Inferred) C₇H₇FN₂O ~154.15* Fluorine at phenyl ortho position
[2-(2-Fluorophenyl)ethyl]urea C₉H₁₁FN₂O 182.19 Fluorophenyl ethyl group
1-Ethyl-1-(2-methylphenyl)urea C₁₀H₁₄N₂O 178.23 Ethyl and methyl groups on urea N
N-(2-Hydroxyphenyl)urea C₇H₈N₂O₂ 152.15 Hydroxyl group at phenyl ortho

Note: Molar mass for this compound is estimated based on its inferred structure.

  • Substituent Effects: Fluorine vs. Hydroxyl: The electron-withdrawing fluorine in this compound contrasts with the electron-donating hydroxyl group in N-(2-Hydroxyphenyl)urea. This difference may reduce hydrogen-bonding capacity but improve metabolic stability .

Biological Activity

(2-Fluorophenyl)urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound, with the chemical formula C7_7H7_7FN2_2O, features a fluorine atom substituted at the ortho position of the phenyl ring, which influences its biological activity. The synthesis of this compound typically involves the reaction of 2-fluoroaniline with isocyanates. This method allows for the introduction of various substituents, leading to a library of derivatives with potentially enhanced biological properties .

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit a range of biological activities, particularly in cancer therapy and antimicrobial applications. Below are some key findings:

Anticancer Activity

  • Mechanism of Action : Studies have shown that this compound derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of reactive oxygen species (ROS) levels. For instance, a derivative demonstrated improved pharmacokinetic profiles and showed potential as an anti-bladder cancer agent in vivo .
  • Structure-Activity Relationship (SAR) : The urea moiety is critical for the anticancer activity of these compounds. Variations in substituents on the phenyl ring can significantly alter potency against different cancer cell lines such as HT-29 and MCF-7. For example, modifications leading to symmetrical structures around the urea group were found to enhance antiproliferative effects .
  • Case Study : A recent study synthesized several urea derivatives, including those based on this compound, which were evaluated against multiple tumor cell lines. The most promising candidates exhibited IC50_{50} values ranging from 31 μM to 390 μM across different cell lines, indicating significant anticancer potential .

Antimicrobial Activity

  • In Vitro Studies : The antimicrobial efficacy of this compound derivatives has been assessed against various bacterial strains including E. coli, Klebsiella pneumoniae, and Staphylococcus aureus. Some derivatives showed remarkable growth inhibition, particularly against Acinetobacter baumannii, with inhibition rates exceeding 90% .
  • Comparison with Standards : In comparative studies, certain derivatives demonstrated superior activity compared to established antibiotics like colistin and vancomycin, suggesting their potential as new antimicrobial agents .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50_{50} (μM)Mechanism of Action
Compound AHT-2943Apoptosis via caspase activation
Compound BMCF-731ROS modulation
Compound CSW13135Inhibition of DNA synthesis

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundBacterial Strain% Inhibition
Compound DAcinetobacter baumannii94.5
Compound EKlebsiella pneumoniae70
Compound FStaphylococcus aureus85

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Fluorophenyl)urea
Reactant of Route 2
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